N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide is a synthetic amide derivative characterized by a 3,4-dimethoxyphenethyl group linked via a butanamide chain to a 1,2,3-benzotriazin-4-one heterocycle. This compound’s structure combines aromatic methoxy substituents with a fused triazine ring system, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-28-18-10-9-15(14-19(18)29-2)11-12-22-20(26)8-5-13-25-21(27)16-6-3-4-7-17(16)23-24-25/h3-4,6-7,9-10,14H,5,8,11-13H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXAQIQMIQTWMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzotriazinyl intermediate, followed by the introduction of the dimethoxyphenylethyl group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the synthesis. Techniques such as catalytic oxidation and reductive alkylation are employed to achieve efficient production. The use of advanced methodologies like response surface methodology (RSM) can help in optimizing reaction parameters for maximum yield .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., toluene, ethanol), catalysts (e.g., palladium on carbon), and specific reaction conditions like temperature control and inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally or functionally related molecules, focusing on substituents, physicochemical data, and synthetic approaches.
Structural and Functional Analogues
*Calculated based on molecular formula.
Key Structural Differences and Implications
Amide vs. Heterocyclic Linkages: The target compound’s benzotriazinone moiety distinguishes it from simpler amides like Rip-B. BD103 and Example 53 incorporate larger heterocycles (pyrido/pyrimidine and pyrazolo-pyrimidine), which may enhance binding to hydrophobic enzyme pockets but reduce solubility .
Substituent Effects :
- The 3,4-dimethoxyphenyl group is shared with Rip-B and Verapamil analogs. Methoxy groups improve lipophilicity and membrane permeability but may increase metabolic oxidation .
- Fluorine substituents in BD103 and Example 53 could enhance metabolic stability and electron-withdrawing effects .
Physicochemical Properties :
- Melting Points : Rip-B (90°C) and Example 53 (175–178°C) exhibit higher melting points than the target compound (data unavailable), likely due to crystallinity differences.
- Molecular Weight : The target compound (422.48 g/mol) is heavier than Rip-B (285.34 g/mol) but lighter than Example 53 (589.1 g/mol), impacting bioavailability and synthetic complexity.
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide is a synthetic compound that has garnered attention for its potential pharmacological properties. This article delves into its biological activity, synthesis, and the implications of its unique structure.
Chemical Structure and Properties
The compound features a butanamide backbone linked to a 4-oxo-1,2,3-benzotriazine moiety and a 3,4-dimethoxyphenyl group . Its molecular formula is , with a molecular weight of approximately 368.39 g/mol . The structural uniqueness of this compound contributes significantly to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N4O3 |
| Molecular Weight | 368.39 g/mol |
| Functional Groups | Benzotriazine, Dimethoxyphenyl |
Biological Activities
Preliminary studies suggest that this compound exhibits several biological activities:
- Anticancer Activity : Research indicates that compounds with benzotriazine structures can inhibit tumor growth by inducing apoptosis in cancer cells. This compound's specific interactions with cellular targets are under investigation to elucidate its mechanisms of action.
- Antimicrobial Properties : Initial tests have shown that this compound may possess antimicrobial properties against various pathogens. The presence of the dimethoxyphenyl group is hypothesized to enhance its efficacy against bacterial strains.
- Anti-inflammatory Effects : There is evidence suggesting that the compound may modulate inflammatory pathways. This activity could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of this compound:
- Study on Anticancer Effects : A study published in 2023 demonstrated that this compound significantly reduced cell viability in various cancer cell lines (e.g., breast and lung cancer). The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.
- Antimicrobial Activity Assessment : In vitro tests revealed that the compound exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .
The biological activity of this compound is believed to involve several mechanisms:
- Interaction with Enzymatic Pathways : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
- Reactive Oxygen Species (ROS) Generation : It potentially induces oxidative stress in target cells leading to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
